

Application Notes and Protocols for PBRM1 Target Engagement via Western Blot

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-5*

Cat. No.: *B10861937*

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These application notes provide a detailed protocol for assessing the target engagement of small molecule inhibitors with Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex. The protocol utilizes a Cellular Thermal Shift Assay (CETSA) followed by Western blotting to determine the thermal stabilization of PBRM1 upon ligand binding in a cellular context.

Introduction to PBRM1 and Target Engagement

Polybromo-1 (PBRM1), also known as BAF180, is a critical component of the ATP-dependent chromatin remodeling complex SWI/SNF-B (PBAF).^[1] It plays a crucial role in regulating gene expression by altering chromatin structure.^[2] Mutations and loss of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene after VHL.^{[1][3]} PBRM1 has been implicated in several cancer-related signaling pathways, including the AKT-mTOR, NF-κB, and chemokine/chemokine receptor interaction pathways.^{[2][3][4]}

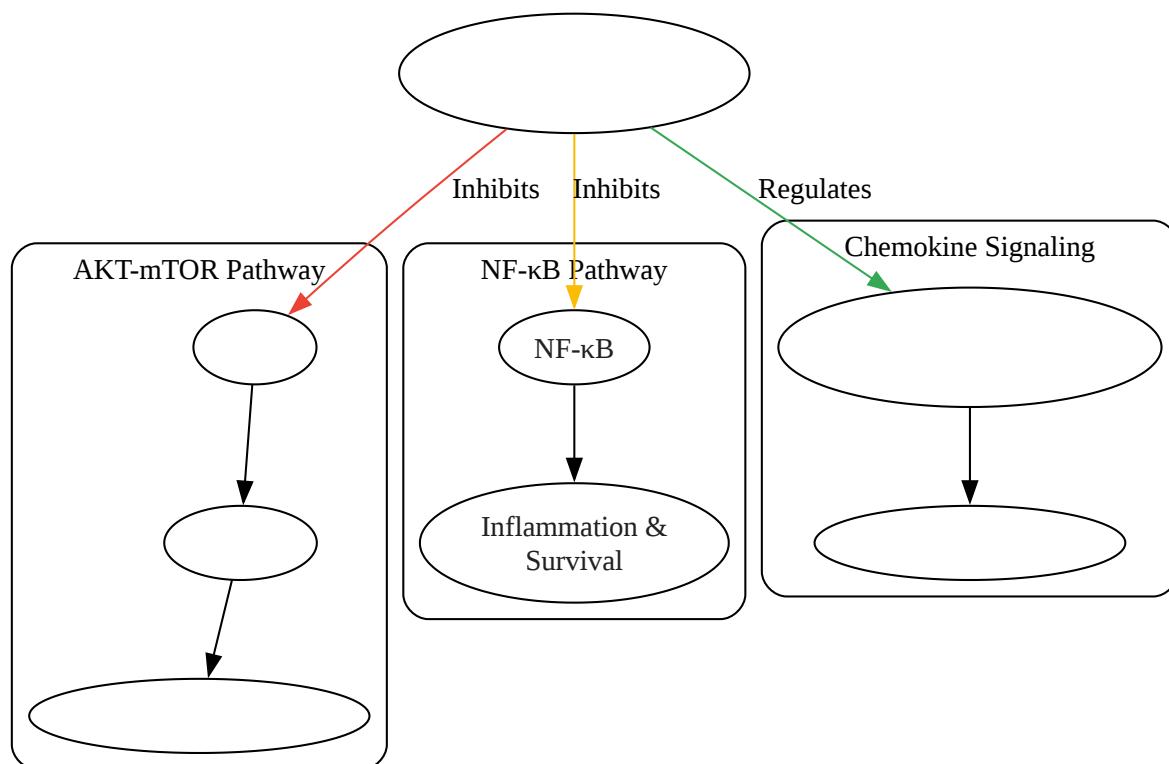
Target engagement assays are essential in drug discovery to confirm that a compound directly interacts with its intended protein target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement.^[5] The principle of CETSA is based on the ligand-induced thermal stabilization of

the target protein.[5][6] Upon heating, proteins denature and aggregate. The binding of a small molecule can increase the thermal stability of its target protein, resulting in a higher melting temperature. This stabilization can be quantified by measuring the amount of soluble protein remaining at different temperatures, typically by Western blotting.[5][6]

This document outlines a detailed protocol for performing a CETSA experiment to evaluate PBRM1 target engagement, followed by a standard Western blot procedure for protein detection and quantification.

PBRM1 Signaling Pathways

PBRM1 is involved in multiple signaling pathways that are critical for cell growth, proliferation, and differentiation. Its loss can lead to dysregulation of these pathways, contributing to tumorigenesis.



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Experimental Protocol: PBRM1 Cellular Thermal Shift Assay (CETSA)

This protocol describes the steps for treating cells with a compound, applying heat treatment, and preparing lysates for Western blot analysis.

Part 1: Cell Treatment and Heat Shock

- Cell Culture: Culture human ccRCC cell lines (e.g., 786-O, ACHN) or other relevant cell lines with detectable PBRM1 expression in appropriate media and conditions until they reach 80-90% confluence.
- Compound Treatment:
 - Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO).
 - Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target binding.
- Cell Harvesting:
 - Harvest cells using trypsin and wash with PBS.
 - Resuspend the cell pellet in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).
- Heat Shock:
 - Aliquot the cell suspension into PCR tubes for each temperature point.
 - Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample (room temperature).
- Cell Lysis:

- Lyse the cells by freeze-thaw cycles. Perform three cycles of freezing in liquid nitrogen followed by thawing at room temperature.
- Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).
- Sample Preparation:
 - Carefully collect the supernatant, which contains the soluble proteins.
 - Determine the protein concentration of each sample using a BCA or Bradford assay.
 - Normalize the protein concentration of all samples.
 - Prepare samples for Western blotting by adding Laemmli sample buffer and boiling for 5 minutes.

Part 2: Western Blotting for PBRM1

- SDS-PAGE:
 - Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel.
 - Include a pre-stained protein ladder to monitor protein separation.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by staining the membrane with Ponceau S.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for PBRM1 overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using image analysis software (e.g., ImageJ).
 - Plot the normalized band intensities against the corresponding temperatures to generate a melting curve for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Quantitative Data Summary

The following tables provide a summary of recommended reagents and conditions for the PBRM1 Western blot protocol.

Table 1: Primary Antibody Recommendations for PBRM1

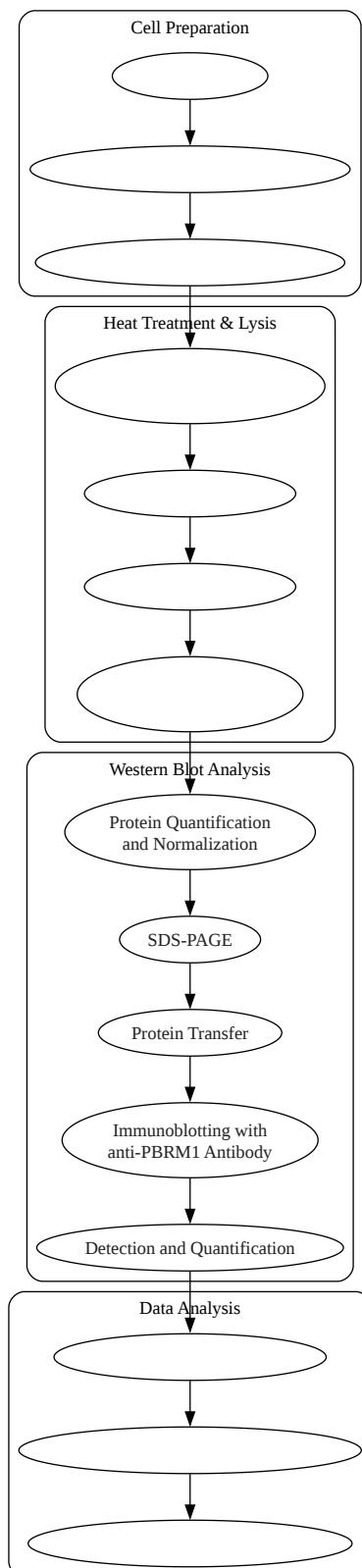
Antibody Name	Host Species	Application	Recommended Dilution	Vendor	Catalog #
PBRM1/BAF 180 (D4L9X)	Rabbit	WB, IHC	1:1000	Cell Signaling Technology	#38439
PBRM1/BAF 180 (D3F7O)	Rabbit	WB, IP	1:1000	Cell Signaling Technology	#91894
Anti-PBRM1	Rabbit	WB	0.04-0.4 µg/mL	Sigma-Aldrich	HPA015629
PBRM1 Recombinant	Rabbit	WB, IHC, ICC/IF	1:1000	Thermo Fisher Scientific	A700-019

Table 2: Recommended Western Blot Protocol Parameters

Parameter	Recommendation
Cell Lysis Buffer	RIPA buffer or PBS with protease/phosphatase inhibitors
Protein Loading Amount	20-40 µg per lane
Gel Percentage	4-12% Bis-Tris
Blocking Buffer	5% non-fat milk or BSA in TBST
Primary Antibody Incubation	Overnight at 4°C
Secondary Antibody	HRP-conjugated anti-rabbit IgG
Detection Method	Enhanced Chemiluminescence (ECL)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the PBRM1 target engagement assay using CETSA followed by Western blotting.



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